S-[(4-Chlorophenyl)methyl]-L-cysteine
Description
Properties
CAS No. |
52386-79-5 |
|---|---|
Molecular Formula |
C10H12ClNO2S |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H12ClNO2S/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
QREITNHXCAZZIW-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(4-Chlorophenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives ():
Reagents :
-
Sulfoxide : H₂O₂ (30%), room temperature
-
Sulfone : H₂O₂ + Fe²⁺/acetic acid, 50–60°C
Products :
-
S-[(4-Chlorophenyl)methyl]-L-cysteine sulfoxide
-
S-[(4-Chlorophenyl)methyl]-L-cysteine sulfone
Characterization :
| Product | UV-Vis λₘₐₓ (nm) | FT-IR (C=O) |
|---|---|---|
| Sulfoxide | 248–252 | 1030 cm⁻¹ (S=O) |
| Sulfone | 252–260 | 1120 cm⁻¹ (SO₂) |
Enzymatic β-Lyase Cleavage
Cysteine S-conjugate β-lyases metabolize S-[(4-chlorophenyl)methyl]-L-cysteine into reactive thiols ( , ):
Enzymes Involved :
-
PLP-dependent β-lyases (e.g., GTK, cysteine conjugate β-lyase)
Reaction :
-
Incubate with β-lyase-rich tissue homogenates (e.g., kidney mitochondria).
-
Detect pyruvate (byproduct) via 2,4-dinitrophenylhydrazine assay.
Kinetic Data :
| Substrate | Vₘₐₓ (nmol/min/mg) | Kₘ (mM) |
|---|---|---|
| S-[(4-Chlorophenyl)methyl]-L-cysteine | 12.4 ± 1.2 | 0.45 |
Acetylation (Mercapturate Pathway)
The amino group undergoes N-acetylation to form a mercapturic acid derivative ( , ):
Reagents :
-
Acetyl-CoA, N-acetyltransferase (NAT)
Product :
-
N-Acetyl-S-[(4-chlorophenyl)methyl]-L-cysteine
-
¹³C NMR : δ 174.2 (C=O, acetyl), δ 42.1 (-SCH₂-)
-
MS : m/z 379.9 [M+H]⁺
Ester Hydrolysis
Methyl ester derivatives (e.g., methyl S-[(4-chlorophenyl)methyl]-L-cysteinate) are hydrolyzed to the free acid ():
Conditions :
-
Acidic : 6 M HCl, reflux, 12 h
-
Basic : 2 M NaOH, 60°C, 4 h
Product :
-
S-[(4-Chlorophenyl)methyl]-L-cysteine
Peptide Bond Cleavage
Proteases (e.g., trypsin) selectively hydrolyze peptide bonds, leaving the thioether intact.
Redox Reactions with Biological Thiols
The compound participates in thiol-disulfide exchange with glutathione (GSH) ( ):
Reaction :
Equilibrium Constant :
Aromatic Electrophilic Substitution
The 4-chlorophenyl group undergoes halogen-directed electrophilic substitution:
Example :
-
Nitration : HNO₃/H₂SO₄, 0°C → 3-nitro-4-chlorophenyl derivative
Regioselectivity :
Meta to chlorine due to its electron-withdrawing effect.
Scientific Research Applications
Based on the search results, here's what is available regarding the applications of compounds related to "S-[(4-Chlorophenyl)methyl]-L-cysteine":
S-Methyl-L-Cysteine (SMC)
- Metabolic Syndrome and Insulin Resistance: Oral treatment with S-Methyl-L-Cysteine (SMC) has shown effectiveness in improving insulin resistance and attenuating metabolic syndrome, inflammation, and oxidative stress in male rats fed a high-fructose diet .
- A study involving male albino Wistar rats demonstrated that administering SMC (100 mg/kg bw/day) for 60 days significantly reduced plasma glucose, insulin, and tumor necrosis factor-alpha levels, as well as insulin resistance. It also improved antioxidant enzyme activities .
- Specifically, SMC treatment decreased plasma malondialdehyde and increased whole blood reduced glutathione and erythrocytes glutathione peroxidase and catalase activities .
Venetoclax
- Novel Crystalline Forms and Preparation: The compound Venetoclax, chemically known as 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide, has novel crystalline forms and improved preparation processes described in a patent .
- Preparation Processes: The patent outlines processes for preparing key intermediate compounds :
- 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde.
- 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde.
- methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate.
- Purification: A process for purifying methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate is also detailed, involving dissolving or suspending the compound in a solvent and isolating the pure compound .
Other compounds with antimicrobial activities
- Some compounds demonstrated antimicrobial activities on Mycobacterium tuberculosis, with MIC values between 6.25 and 12.5 μM depending on the experimental conditions and the bacterial strain .
- One compound exhibited potent antimicrobial effect with MIC values of 25 μg/mL on Bacillus subtilis, 50 μg/mL on Staphylococcus aureus and Pseudomonas aeruginosa, 100 μg/mL on Klebsiella pneumoniae .
Mechanism of Action
The mechanism of action of S-[(4-Chlorophenyl)methyl]-L-cysteine involves its interaction with biological molecules. The compound can modify cysteine residues in proteins, affecting their function. It may also inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The table below compares S-[(4-Chlorophenyl)methyl]-L-cysteine with structurally related cysteine derivatives:
Key Observations :
- Electron-withdrawing groups (Cl, F) increase stability and influence interactions with biological targets (e.g., enzymes or transporters).
- Bulkier substituents (e.g., 4-methoxyphenyl in ) may hinder steric access to binding sites.
- Protective groups (e.g., acetyl, Boc) modulate solubility and metabolic stability.
Anti-Inflammatory Activity ()
- 4-Chlorophenyl derivatives: Compounds with 4-chlorophenyl substitutions (e.g., derivative 5d) showed 35.97% edema inhibition, comparable to 2- and 3-chlorophenyl analogs.
- Comparison with fluorophenyl analogs : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but could decrease metabolic stability compared to chlorine.
Tumor Imaging (–6)
- S-[¹¹C]methyl-L-cysteine: Used in PET imaging due to high tumor uptake and specificity via amino acid transporters (e.g., L-system) .
- [¹¹C]DMCYS (analog of S-methyl-L-cysteine) : Demonstrated high tumor-to-inflammatory tissue uptake ratios, suggesting that benzyl substitutions (e.g., 4-chlorophenylmethyl) may enhance tumor specificity .
Pharmacokinetics and Biodistribution
- S-[¹¹C]methyl-L-cysteine : Rapid uptake in liver, pancreas, and kidneys, with quick washout . Chlorophenylmethyl substitution could prolong retention due to increased lipophilicity.
- Radiation dosimetry : Liver is the dose-limiting organ for S-methyl-L-cysteine ; chlorophenyl derivatives may shift biodistribution.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing S-[(4-Chlorophenyl)methyl]-L-cysteine, and how can reaction conditions be optimized?
- Methodology :
- Coupling reactions : Use L-cysteine and 4-chlorobenzyl derivatives with coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under inert conditions (e.g., nitrogen atmosphere) to form the thioether bond .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95% by HPLC) .
- Optimization : Adjust equivalents of reagents (e.g., triethylamine, TEA) and reaction time to maximize yield, as demonstrated in analogous cysteine derivative syntheses .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy : Analyze and spectra to verify the (4-chlorophenyl)methyl group’s integration and stereochemistry (e.g., δ 2.85–2.95 ppm for SCH in cysteine derivatives) .
- Mass spectrometry : Confirm molecular weight (expected m/z ~257.3 for CHClNOS) and fragmentation patterns .
- Purity assessment :
- HPLC : Use reverse-phase columns with UV detection at 254 nm to quantify impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Experimental design :
- Controlled pH studies : Use buffered solutions (e.g., phosphate buffer at pH 2–12) to monitor stability and degradation pathways via LC-MS or NMR .
- Kinetic analysis : Measure reaction rates for oxidation (e.g., formation of sulfoxide/sulfone derivatives) or nucleophilic substitution reactions .
- Statistical validation : Apply Design of Experiments (DOE) to identify dominant variables (pH, temperature) contributing to data discrepancies .
Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be mitigated?
- Crystallization hurdles :
- Polymorphism : The compound’s flexible thioether linkage may lead to multiple crystal forms.
- Twinning : Common in small-molecule crystals; use SHELXL refinement tools to deconvolute overlapping reflections .
- Solutions :
- Solvent screening : Test mixed-solvent systems (e.g., water/ethanol) to induce slow nucleation.
- Temperature gradients : Gradual cooling from saturated solutions improves crystal quality .
Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s bioactivity in enzymatic assays?
- Mechanistic insights :
- Electron-withdrawing effects : The chlorine atom increases electrophilicity at the sulfur atom, enhancing reactivity with thiol-sensitive enzymes (e.g., cysteine proteases) .
- Comparative studies : Synthesize analogs (e.g., 4-methylphenyl or unsubstituted phenyl derivatives) to isolate electronic vs. steric contributions to inhibition .
- Assay design : Use fluorescence-based activity assays with fluorogenic substrates (e.g., Z-FR-AMC) to quantify enzyme inhibition kinetics .
Methodological Notes
- Data interpretation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for chemical shifts) to reduce structural ambiguity .
- Contradiction management : Discrepancies in reaction yields may stem from trace moisture in solvents; rigorous drying protocols (e.g., molecular sieves) are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
